3-[5-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Description
This compound belongs to a class of thiazolidinone derivatives characterized by a central 4-oxo-2-thioxo-1,3-thiazolidine core conjugated with indole and substituted phenyl moieties. The structure features a 4-fluorophenyl carbamoyl group attached via an acetyl linker to the indole nitrogen, along with a propanoic acid side chain. These structural elements are critical for modulating bioactivity, solubility, and target binding . Thiazolidinone derivatives are widely studied for their anticancer, antimicrobial, and enzyme inhibitory properties, with structural variations influencing potency and selectivity .
Properties
IUPAC Name |
3-[(5Z)-5-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O5S2/c23-12-5-7-13(8-6-12)24-16(27)11-26-15-4-2-1-3-14(15)18(20(26)30)19-21(31)25(22(32)33-19)10-9-17(28)29/h1-8H,9-11H2,(H,24,27)(H,28,29)/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCGWHXFRDSNIK-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C(=O)N2CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Core Modifications: The indole-thiazolidinone scaffold in the target compound differs from pyrazole-thiazolidinone hybrids () or pyrido-pyrimidine conjugates (), which may alter π-π stacking interactions and target selectivity.
- Functional Groups: The propanoic acid side chain is conserved across analogs, suggesting its role in solubility and receptor binding .
Key Observations :
- Yield: The target compound’s synthesis likely involves Knoevenagel condensation (), but yields are unreported. Pyrazole-thiazolidinone derivatives show moderate yields (48–68%), while benzylidene analogs achieve higher yields (75–85%) under optimized conditions .
- Melting Points : The 4-nitrophenyl substituent in 13f increases rigidity and melting point (240–242°C) compared to 13c (122–124°C) .
- Solubility: Propanoic acid derivatives generally exhibit better aqueous solubility than nitro- or phenyl-substituted analogs .
Bioactivity and Computational Insights
Table 3: Bioactivity and Molecular Similarity
Key Observations :
- Structural-Activity Relationships : The 4-fluorophenyl group may enhance binding to epigenetic targets like HDACs, as seen in aglaithioduline ().
- Bioactivity Clustering: Thiazolidinone derivatives with propanoic acid side chains cluster with tubulin inhibitors, implying possible anti-mitotic activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
